

# 1-(3-Amino-4-methylphenyl)ethanone CAS number 39433-39-1

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## Compound of Interest

Compound Name: 1-(3-Amino-4-methylphenyl)ethanone

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## Technical Guide: 1-(3-Amino-4-methylphenyl)ethanone

CAS Number: 39433-39-1 (Note: See Section 1.1 for clarification on CAS Number assignment)

### Introduction

**1-(3-Amino-4-methylphenyl)ethanone**, also known as 3'-amino-4'-methylacetophenone, is an aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an acetyl group, a primary amine, and a methyl group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological significance for researchers, scientists, and drug development professionals.

### Clarification on CAS Number

There is a notable discrepancy in the assignment of the CAS Registry Number for **1-(3-Amino-4-methylphenyl)ethanone** in various chemical databases and supplier catalogs. While the CAS number 39433-39-1 is the subject of this guide, it is important to note that the CAS number 17071-24-8 is more consistently associated with this specific chemical structure by major suppliers such as Sigma-Aldrich.<sup>[1]</sup> The structural isomer, 1-(4-Amino-3-

methylphenyl)ethanone, is assigned the CAS number 43230-11-1.<sup>[2]</sup> Researchers are advised to verify the identity of the compound and its associated CAS number from their supplier.

## Physicochemical Properties

A summary of the available and computed physicochemical properties for **1-(3-Amino-4-methylphenyl)ethanone** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	
Molecular Weight	149.19 g/mol	[2]
Appearance	Solid (form)	[1]
SMILES String	<chem>O=C(C)C1=CC(N)=C(C)C=C1</chem>	[1]
InChI	1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3	[1]
InChI Key	MCQYTLIHRDCHHT-UHFFFAOYSA-N	[1]
XLogP3	0.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

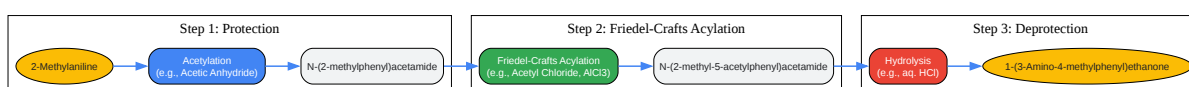
## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1-(3-Amino-4-methylphenyl)ethanone** are not readily available in the literature, its structure suggests two primary synthetic strategies: Friedel-Crafts acylation of a substituted aniline or the reduction of a corresponding nitro compound. Below are exemplary protocols for these general methods, which can be adapted for the synthesis of the target compound.

## Synthesis via Friedel-Crafts Acylation of 2-Methylaniline (o-Toluidine)

The Friedel-Crafts acylation is a classic method for forming aryl ketones.[3][4] However, the amino group of the starting material, 2-methylaniline, is a strong activating group and can coordinate with the Lewis acid catalyst, complicating the reaction. Therefore, the amino group must first be protected, for example, by acetylation to form an amide.

Workflow for Synthesis via Friedel-Crafts Acylation:



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Caption: Synthetic workflow for **1-(3-Amino-4-methylphenyl)ethanone** via Friedel-Crafts acylation.

Exemplary Protocol (Adapted from general Friedel-Crafts procedures):[5][6][7]

- **Protection of the Amino Group:** To a stirred solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product, N-(2-methylphenyl)acetamide.
- **Friedel-Crafts Acylation:** In a separate flask, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C and slowly add acetyl chloride. Then, add the protected aniline derivative from the previous step dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to proceed at room temperature until the starting material is consumed.
- **Work-up and Deprotection:** Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will both quench the reaction and hydrolyze the amide

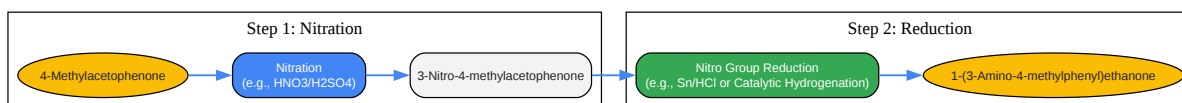
protecting group. Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product, **1-(3-Amino-4-methylphenyl)ethanone**, with an organic solvent.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Synthesis via Reduction of 3-Nitro-4-methylacetophenone

This is often a more reliable method for the synthesis of amino-substituted acetophenones. The starting material, 3-nitro-4-methylacetophenone, can be synthesized by the nitration of 4-methylacetophenone.

Workflow for Synthesis via Nitro Reduction:



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Caption: Synthetic workflow for **1-(3-Amino-4-methylphenyl)ethanone** via nitro reduction.

Exemplary Protocol (Adapted from general nitro reduction procedures):<sup>[8][9][10][11]</sup>

- Nitration of 4-Methylacetophenone: Slowly add 4-methylacetophenone to a cooled (0-5 °C) mixture of concentrated nitric acid and sulfuric acid.<sup>[12]</sup> Maintain the temperature and stir until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto ice and filter the precipitated 3-nitro-4-methylacetophenone.
- Reduction of the Nitro Group:
  - Using Sn/HCl: To a flask containing 3-nitro-4-methylacetophenone and granulated tin, slowly add concentrated hydrochloric acid.<sup>[10]</sup> The reaction is exothermic and may require cooling. Heat the mixture to reflux for several hours until the starting material is consumed.

Cool the reaction, make it basic with NaOH solution, and extract the product with an organic solvent.

- Using Catalytic Hydrogenation: Dissolve 3-nitro-4-methylacetophenone in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalyst such as palladium on carbon (Pd/C).<sup>[10]</sup> Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the product.
- Purification: The crude **1-(3-Amino-4-methylphenyl)ethanone** can be purified by column chromatography or recrystallization.

## Characterization Data

While a comprehensive set of spectral data for **1-(3-Amino-4-methylphenyl)ethanone** is not readily available in public databases, the following table summarizes the expected and reported data for this and closely related compounds.

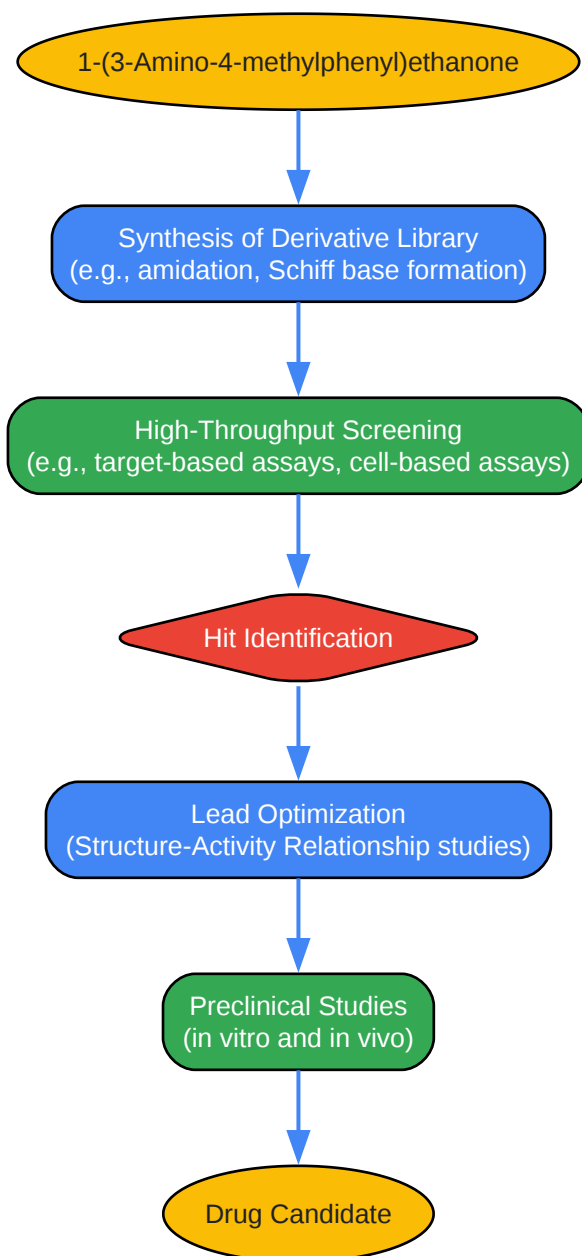
Technique	Expected/Reported Data
$^1\text{H}$ NMR	Expected signals for aromatic protons, an acetyl methyl singlet, a methyl singlet, and a broad singlet for the amino protons. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A $^1\text{H}$ NMR spectrum for the isomeric 3'-Aminoacetophenone is available on PubChem. <a href="#">[13]</a>
$^{13}\text{C}$ NMR	Expected signals for the carbonyl carbon, aromatic carbons (with and without attached protons), and two methyl carbons. A complete $^1\text{H}$ and $^{13}\text{C}$ NMR data assignment for some naphthopyranones is available, which could serve as a reference for similar aromatic systems. <a href="#">[14]</a>
IR Spectroscopy	Expected characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring. The NIST WebBook has an IR spectrum for 4-methylacetophenone. <a href="#">[15]</a>
Mass Spectrometry	Expected molecular ion peak corresponding to the molecular weight (149.19 g/mol ). The NIST WebBook has a mass spectrum for 4-methylacetophenone. <a href="#">[8]</a> <a href="#">[16]</a>

## Biological and Pharmacological Significance

There is limited specific biological data available for **1-(3-Amino-4-methylphenyl)ethanone**. However, the aminoacetophenone scaffold is present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery.

- **Anticancer and Antimicrobial Activities:** Aminoacetophenone derivatives have shown promising anticancer and antimicrobial activities.[\[17\]](#) For example, Schiff bases derived from 4-aminoacetophenone have been investigated for their anticancer potential against melanoma cells.[\[17\]](#) Other studies have reported the synthesis of heterocyclic compounds from 4-aminoacetophenone with significant antibacterial activity.[\[18\]](#)
- **Enzyme Inhibition:** The aminoacetophenone structure is a key component of some enzyme inhibitors.[\[19\]](#)
- **Intermediate in Pharmaceutical Synthesis:** This compound is considered a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[\[19\]](#) For instance, 1-(3-Amino-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of the leukotriene receptor antagonist, ranlukast.[\[20\]](#)
- **General Bioactivity of Acetophenones:** Acetophenone derivatives, in general, are known to possess a wide range of pharmacological properties, including use in hypnotic-sedative agents, calcimimetics, and antifungal agents.[\[21\]](#)

Conceptual Workflow for Drug Discovery:



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Caption: A conceptual workflow for the utilization of **1-(3-Amino-4-methylphenyl)ethanone** in a drug discovery program.

## Safety Information

Based on available supplier data, **1-(3-Amino-4-methylphenyl)ethanone** should be handled with care.



Hazard Information	Details	Source
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statement	H302: Harmful if swallowed	[1]
Precautionary Statements	P264, P270, P301 + P312, P501	[1]
Hazard Classification	Acute Toxicity 4, Oral	[1]
Storage Class	11: Combustible Solids	[1]

## Conclusion

**1-(3-Amino-4-methylphenyl)ethanone** is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and chemical industries. While there is a significant lack of specific data for this compound, particularly concerning its biological activity and detailed synthetic protocols, its structural similarity to other biologically active aminoacetophenones suggests it is a compound of interest for further research. This guide provides a foundation for researchers by outlining plausible synthetic routes, presenting available physicochemical data, and discussing potential areas of application based on related compounds. It is crucial for researchers to address the ambiguity of its CAS number and to perform thorough characterization of the synthesized or procured material.

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